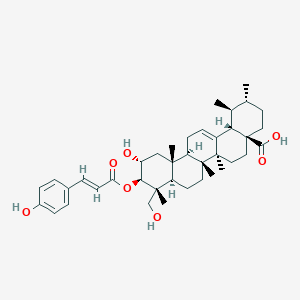

3-O-Coumaroylasiatic acid

Übersicht

Beschreibung

3-O-Coumaroylasiatic acid is a natural product found in Actinidia polygama with data available.

Wissenschaftliche Forschungsanwendungen

1. Inhibition of Adipogenesis in Adipocytes

Research by Hsu & Yen (2007) investigated the effects of phenolic acids, including o-coumaric acid, on adipogenesis inhibition in 3T3-L1 adipocytes. The study found that o-coumaric acid effectively inhibited intracellular triglyceride accumulation and influenced the expression of proteins related to adipogenesis, suggesting potential applications in addressing obesity-related conditions (Hsu & Yen, 2007).

2. Cancer Stem Cell Inhibition

Choi et al. (2018) isolated 3-O-p-coumaroyltormentic acid from Aronia extracts and demonstrated its efficacy in inhibiting breast cancer cell proliferation and mammosphere formation. The compound was found to reduce cancer stem cell populations and downregulate key proteins involved in cancer stem cell survival, highlighting its potential in breast cancer therapy (Choi et al., 2018).

3. Application in Radiation Detection

Manevich, Held, & Biaglow (1997) utilized Coumarin-3-carboxylic acid (3-CCA) as a detector for hydroxyl radicals in studies involving gamma radiation. This application is critical for understanding radiation-induced chemical changes, particularly in biological systems (Manevich, Held, & Biaglow, 1997).

4. Radiation Therapy Dosimetry

Collins, Makrigiorgos, & Svensson (1994) explored the use of aqueous coumarin, specifically coumarin-3-carboxylic acid, as a dosimeter in radiation therapy. The fluorescence signal from the compound correlates with the radiation-absorbed dose, offering a potential tool for dosimetry in medical applications (Collins, Makrigiorgos, & Svensson, 1994).

5. Enzymatic Synthesis in Plant Metabolism

Strack et al. (1986) isolated and characterized 2-O-acetyl-3-O-(p-coumaroyl)-meso-tartaric acid from spinach cotyledons. Their study provided insights into the accumulation and enzymatic synthesis of this compound in plants, revealing aspects of plant secondary metabolism and potential applications in agricultural biotechnology (Strack et al., 1986).

6. Antitumor and Antioxidant Activity

Salem, Marzouk, & El‐Kazak (2016) synthesized new coumarin derivatives, demonstrating their in vitro antitumor and antioxidant activities. These compounds, including those based on coumarin chemistry, showed potential protective effects against DNA damage, indicating their use in cancer research and therapy (Salem, Marzouk, & El‐Kazak, 2016).

7. Chlorogenic Acid Biosynthesis

Mahesh et al. (2007) studied p-coumaroyl ester 3′-hydroxylase genes from the coffee tree, revealing their role in chlorogenic acid biosynthesis. This research has implications for understanding plant biochemistry and improving the quality of coffee and other crops through genetic engineering (Mahesh et al., 2007).

8. Optical Sensor Development

Mosshammer et al. (2016) developed an optical sensor using coumarin derivatives for simultaneous imaging of pH and dissolved O2. This technology has potential applications in biological research and environmental monitoring (Mosshammer et al., 2016).

9. Chemopreventive Activity in Cancer Research

Gu et al. (2001) isolated compounds from Eugenia sandwicensis, including a triterpenoid with coumaric acid moieties, showing significant cancer chemopreventive activity. This research contributes to the development of natural cancer prevention and treatment strategies (Gu et al., 2001).

10. Inhibitory Activity Against Pancreatic Lipase

Jang et al. (2008) discovered a coumaroyl triterpene, including 3-O-trans-p-coumaroyl actinidic acid, with significant inhibitory activity against pancreatic lipase. This finding has implications for the development of treatments for obesity and related metabolic disorders (Jang et al., 2008).

Wirkmechanismus

Target of Action

3-O-Coumaroylasiatic acid is a natural triterpenoid compound found in several plants It has been reported that this compound shows inhibitory effects on α-glucosidase activity , suggesting that α-glucosidase could be a potential target. α-Glucosidase is an enzyme involved in the breakdown of complex carbohydrates into simple sugars, playing a crucial role in carbohydrate metabolism.

Mode of Action

Given its inhibitory effects on α-glucosidase , it can be inferred that the compound may bind to this enzyme, thereby inhibiting its activity and affecting carbohydrate metabolism.

Biochemical Pathways

Considering its inhibitory effects on α-glucosidase , it can be inferred that the compound may impact the carbohydrate metabolism pathway. By inhibiting α-glucosidase, the breakdown of complex carbohydrates into simple sugars could be slowed down, potentially affecting energy production and glucose regulation in the body.

Result of Action

Given its inhibitory effects on α-glucosidase , it can be inferred that the compound may affect glucose regulation at the cellular level, potentially impacting energy production and other cellular processes dependent on glucose metabolism.

Biochemische Analyse

Biochemical Properties

3-O-Coumaroylasiatic acid plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. One notable interaction is with α-glucosidase, an enzyme involved in carbohydrate metabolism . This compound inhibits α-glucosidase activity, which can help regulate blood sugar levels and has potential therapeutic applications for diabetes management . Additionally, this compound interacts with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Inflammatory cells also respond to this compound by reducing the production of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the inhibition of α-glucosidase by this compound occurs through competitive binding at the enzyme’s active site . This binding prevents the enzyme from interacting with its natural substrate, thereby reducing its activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as desiccation at -20°C . Its activity may decrease over time if not stored properly . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of α-glucosidase affects carbohydrate metabolism by reducing the breakdown of complex carbohydrates into glucose . This interaction can influence overall metabolic homeostasis and has implications for managing metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .

Eigenschaften

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-23-15-18-39(34(44)45)20-19-37(5)27(32(39)24(23)2)12-13-30-35(3)21-28(42)33(36(4,22-40)29(35)16-17-38(30,37)6)46-31(43)14-9-25-7-10-26(41)11-8-25/h7-12,14,23-24,28-30,32-33,40-42H,13,15-22H2,1-6H3,(H,44,45)/b14-9+/t23-,24+,28-,29-,30-,32+,33+,35+,36+,37-,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVZBLIEJQJTCN-KJVBOBAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.